Lonafarnib

描述

Lonafarnib is a potent farnesyl transferase inhibitor used primarily to reduce mortality associated with Hutchinson-Gilford progeria syndrome and other progeroid laminopathies . It was originally developed by Merck & Co. and is now marketed by Eiger BioPharmaceuticals under the brand name Zokinvy . This compound has shown significant promise in treating conditions related to premature aging and certain viral infections .

准备方法

合成路线和反应条件

洛那法尼布的合成通过一个多步骤过程进行,涉及多个关键中间体。 合成从二溴氯吡啶中间体的制备开始,然后进行一系列反应,包括亲核取代、酰胺形成和哌啶环闭合 . 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂以确保高产率和纯度 .

工业生产方法

洛那法尼布的工业生产遵循类似的合成路线,但规模更大以适应更大的批次规模。 该过程涉及严格的质量控制措施,以确保一致性和符合监管标准 . 采用高性能液相色谱法和质谱法等先进技术来监测最终产品的纯度和效力 .

化学反应分析

反应类型

洛那法尼布会发生各种化学反应,包括:

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 可以使用硼氢化钠和氢化铝锂等还原剂.

取代: 胺和醇等亲核试剂经常用于取代反应.

主要产物

这些反应形成的主要产物包括各种中间体,这些中间体对于洛那法尼布的合成至关重要 . 这些中间体被进一步加工以产生最终的活性药物成分 .

科学研究应用

Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .

Hutchinson-Gilford Progeria Syndrome (HGPS)

Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .

Clinical Trials and Outcomes

- This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .

- Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .

- A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .

- This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .

Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .

Hepatitis D Virus (HDV) Infections

This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .

Respiratory Syncytial Virus (RSV)

In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .

Boron Neutron Capture Therapy (BNCT)

作用机制

相似化合物的比较

类似化合物

替法尼布: 另一种用于肿瘤学的法尼基转移酶抑制剂.

BMS-214662:

独特性

洛那法尼布在治疗哈钦森-吉尔福德早衰综合征方面的特定应用以及在降低与该病症相关的死亡率方面的有效性方面是独一无二的 . 与其他法尼基转移酶抑制剂不同,洛那法尼布已获得 FDA 批准用于治疗这种罕见的遗传疾病,突出了其临床意义 .

生物活性

Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.

This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .

Progeria Treatment

This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .

Table 1: Summary of this compound Clinical Trials for Progeria

| Study Type | Number of Patients | Key Findings | Mortality Rate |

|---|---|---|---|

| Phase I | 28 | Improved weight gain and vascular health | 3.7% |

| Phase II | 27 | Significant reduction in mortality compared to untreated group | 33.3% |

Hepatitis Delta Virus (HDV)

In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .

Table 2: Efficacy of this compound in HDV Treatment

| Treatment Regimen | Mean Viral Load Reduction (HDV-RNA) |

|---|---|

| This compound Monotherapy | 1.15 logs |

| This compound + Ritonavir | 5.57 logs |

| This compound + PEG-IFN-alfa | Achieved HDV-RNA PCR-negativity |

Emerging Research and Applications

Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.

Case Studies

A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .

属性

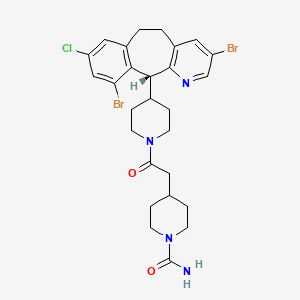

IUPAC Name |

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMTURDWPRKSOA-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Br2ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172927 | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~3mg/ml | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

193275-84-2 | |

| Record name | Lonafarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonafarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational farnesylation of proteins. []

ANone: this compound acts as a non-peptidomimetic inhibitor of FTase, preventing the attachment of a farnesyl group to target proteins. This disrupts the localization and function of these proteins, many of which are involved in cell signaling pathways essential for cell growth and survival. []

ANone: this compound's inhibition of FTase impacts various cellular processes, including:

- Inhibition of Ras signaling: While initially developed to target oncogenic Ras proteins, this compound's impact on Ras is complex and may vary depending on the cell type and context. [, , ]

- Disruption of microtubule dynamics: this compound affects the microtubule cytoskeleton, leading to microtubule bundle formation, increased stabilization and acetylation, and suppression of microtubule dynamics. []

- Induction of apoptosis: this compound can induce apoptosis through various mechanisms, including activation of caspase-8 and upregulation of the death receptor 5 (DR5). []

- Modulation of cell cycle progression: this compound can induce cell cycle arrest at the G1 or G2/M phases. []

- Inhibition of multidrug resistance proteins: this compound has been shown to inhibit the function of multidrug resistance proteins (MRPs) 1 and 2, potentially overcoming resistance to certain chemotherapeutic agents. []

ANone: The molecular formula of this compound is C32H38F3N3O3, and its molecular weight is 567.65 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the structure of this compound and its metabolites. []

ANone: Modifications to the terminal 4-methylpiperidine-1-carboxamide residue of this compound influence its cytotoxicity and selectivity for cancer cells over non-malignant cells. For instance, the 1-cyclohexyl-1-methylurea derivative (15b) exhibited selectivity for tumor cells, inhibiting the growth of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells without affecting simian virus 80 (SV-80) fibroblasts. []

ANone: While food affects the pharmacokinetics of this compound after a single dose, this effect diminishes following multiple doses. It is recommended to administer multiple-dose this compound with food to improve tolerability. []

ANone: The mean half-life of this compound ranges from 4 to 7 hours, and the median Tmax values range from 4 to 8 hours. []

ANone: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [] The specific metabolic pathways and excretion routes may vary depending on the species and individual factors.

ANone: Ritonavir, a CYP3A4 inhibitor, can increase liver concentrations of this compound, potentially enhancing its efficacy at lower doses. [, ]

ANone: this compound has no apparent effect on the pharmacokinetics of gemcitabine. []

ANone: this compound demonstrates antiproliferative activity against various cancer cell lines, including those derived from breast cancer (e.g., MCF-7), prostate cancer (e.g., 22Rv1, LNCaP, DU-145, PC3), and lung cancer. [, , ]

ANone: this compound exhibits antitumor activity in various xenograft models of human cancers, including breast cancer, prostate cancer, and lung cancer. [, ]

ANone: this compound treatment has shown promising results in mouse models of HGPS, improving cardiovascular function and survival. []

ANone: Clinical trials have demonstrated that this compound can extend lifespan in patients with HGPS. The U.S. Food and Drug Administration approved Zokinvy™ (this compound) in November 2020 for treating these patients. [, ]

ANone: Resistance to this compound can arise from mutations in the target protein, FTase β. These mutations can alter the drug-binding site or affect the enzyme's substrate specificity, reducing the inhibitor's efficacy. []

ANone: While the identified mutations confer resistance to this compound, they may or may not confer cross-resistance to other structurally similar FTIs. Further research is needed to fully characterize the potential for cross-resistance. []

ANone: Research suggests that the FNTB promoter polymorphism rs11623866 could potentially serve as a predictive biomarker for this compound treatment in ovarian cancer. Patients carrying the GG genotype showed an unfavorable response to this compound compared to those with other genotypes. [, ]

ANone: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and quantitative method used to determine this compound levels in human plasma. []

ANone: The validation of analytical methods, such as HPLC-MS/MS for this compound, adheres to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation). This includes assessing parameters such as accuracy, precision, specificity, linearity, range, sensitivity, and stability. []

ANone: this compound is primarily metabolized by CYP3A4 and CYP3A5. Co-administration with inhibitors of these enzymes, such as ritonavir, can increase this compound exposure. [, ]

ANone:

ANone: this compound (SCH66336) was one of the first farnesyltransferase inhibitors to enter clinical development, with early studies exploring its use in various cancer types, including head and neck squamous cell carcinoma and non-small cell lung cancer. []

ANone: The FDA approval of Zokinvy™ (this compound) in November 2020 for treating HGPS marked a major milestone, representing the first approved treatment for this devastating genetic disorder. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。